molecular formula C7H8Cl3NO B1265956 6-Amino-2,4-dichloro-3-methylphenol hydrochloride CAS No. 39549-31-0

6-Amino-2,4-dichloro-3-methylphenol hydrochloride

Cat. No. B1265956
CAS RN: 39549-31-0
M. Wt: 228.5 g/mol
InChI Key: ZOQYQHLEDJOHOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including nitration, reduction, and protection-deprotection strategies. For example, 2-chloro-4-aminophenol, a compound with some similarities, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions (Wen Zi-qiang, 2007). These methods highlight the intricate processes involved in creating such chlorinated and aminated phenolic compounds.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those derived from aminophenols, reveals complex interactions and the formation of distinct molecular geometries. The crystal structures of molecules like (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol show stabilization by N—H⋯O, O—H⋯O, and C—H⋯π contacts, indicating the potential complexity and stability of the molecular structure of 6-Amino-2,4-dichloro-3-methylphenol hydrochloride (Nadir Ghichi et al., 2018).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from related research on aminophenols. For instance, a study on 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 demonstrates the enzyme's ability to catalyze the oxidation of compounds with similar structural features, suggesting that 6-Amino-2,4-dichloro-3-methylphenol hydrochloride may undergo oxidative transformations in the presence of specific catalysts (Urs Lendenmann, J. Spain, 1996).

Scientific Research Applications

1. Anticancer Research

Research has shown that compounds related to 6-Amino-2,4-dichloro-3-methylphenol hydrochloride, such as derivatives of 2-amino-4-methylphenol, exhibit significant inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds can inhibit the activity of the human cancer cellular 20S proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins, thus exhibiting cytostatic effects in cancer cells (Yan et al., 2015).

2. Environmental Biotechnology

A study on Pseudomonas pseudoalcaligenes JS45 identified an enzyme, 2-aminophenol 1,6-dioxygenase, which is involved in the degradation of aromatic compounds like 6-amino-m-cresol, a related compound. This enzyme plays a crucial role in environmental bioremediation processes (Lendenmann & Spain, 1996).

3. Material Science

In the field of material science, studies have explored the inhibitive effect of compounds like 6-amino-m-cresol on the corrosion of mild steel in acidic environments. These compounds demonstrate significant potential as corrosion inhibitors, crucial for protecting metals in industrial applications (Keleş et al., 2008).

4. Pharmaceutical Research

The synthesis of transition metal complexes using derivatives of 2-amino-4-methylphenol, closely related to 6-Amino-2,4-dichloro-3-methylphenol hydrochloride, has shown promising results in pharmaceutical research. These complexes have been evaluated for their antibacterial activity against various pathogens, indicating potential applications in developing new antimicrobial agents (Pawar et al., 2016).

5. Synthesis and Application in Organic Chemistry

The synthesis and characterization of novel chemical entities using compounds related to 6-Amino-2,4-dichloro-3-methylphenol hydrochloride have been extensively studied. These entities have applications in organic synthesis, demonstrating the versatility of such compounds in chemical processes (Mao et al., 2020).

Safety And Hazards

6-Amino-2,4-dichloro-3-methylphenol Hydrochloride can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice .

properties

IUPAC Name

6-amino-2,4-dichloro-3-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c1-3-4(8)2-5(10)7(11)6(3)9;/h2,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQYQHLEDJOHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885776
Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
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Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,4-dichloro-3-methylphenol hydrochloride

CAS RN

39549-31-0
Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
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Record name 6-Amino-2,4-dichloro-m-cresol hydrochloride
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Record name 6-Amino-2,4-dichloro-3-methylphenol hydrochloride
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Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
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Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
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Record name 6-amino-2,4-dichloro-m-cresol hydrochloride
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Record name 6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IV Smolyaninov, AI Poddel'sky, DA Burmistrova… - Molecules, 2022 - mdpi.com
A number of novel heteroligand Zn(II) complexes (1–8) of the general type (L n )Zn(NN) containing O,N,O′-, O,N,S-donor redox-active Schiff bases and neutral N,N′-chelating ligands …
Number of citations: 5 www.mdpi.com
IV Smolyaninov, DA Burmistrova… - Russian Journal of …, 2023 - Springer
New tin (IV) complexes with O, N, O'-donor Schiff bases (L 1 H 2–L 4 H 2) of the (L n) SnR 2 type (R= Ph (I–III), Et (IV–VII)) are synthesized and characterized. The molecular structures of …
Number of citations: 2 link.springer.com

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